

The Therapeutic Potential of YOD1-Targeted Derivatives: A Technical Guide

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Compound of Interest

Compound Name: OD1

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This in-depth technical guide explores the emerging therapeutic potential of targeting **YOD1**, a deubiquitinating enzyme (DUB) implicated in various cancers and other diseases. We provide a comprehensive overview of the core biology of **YOD1**, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Core Concepts: YOD1 as a Therapeutic Target

YOD1 (also known as OTUD2) is a member of the ovarian tumor (OTU) family of deubiquitinating enzymes. It plays a crucial role in cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function. Dysregulation of **YOD1** activity has been linked to the pathogenesis of several diseases, most notably cancer, where it can contribute to tumor progression by stabilizing oncoproteins. This makes **YOD1** a compelling target for the development of novel therapeutic derivatives.

Quantitative Data on YOD1 Inhibition

The development of specific and potent **YOD1** inhibitors is an active area of research. One of the first identified pharmacological inhibitors of **YOD1** is Ubiquitin Isopeptidase Inhibitor I, also known as G5. While a precise IC50 value for G5 specifically against **YOD1** is not yet published, its general ubiquitin isopeptidase inhibitory activity and its effects in cellular and in vivo models provide a basis for its therapeutic potential.

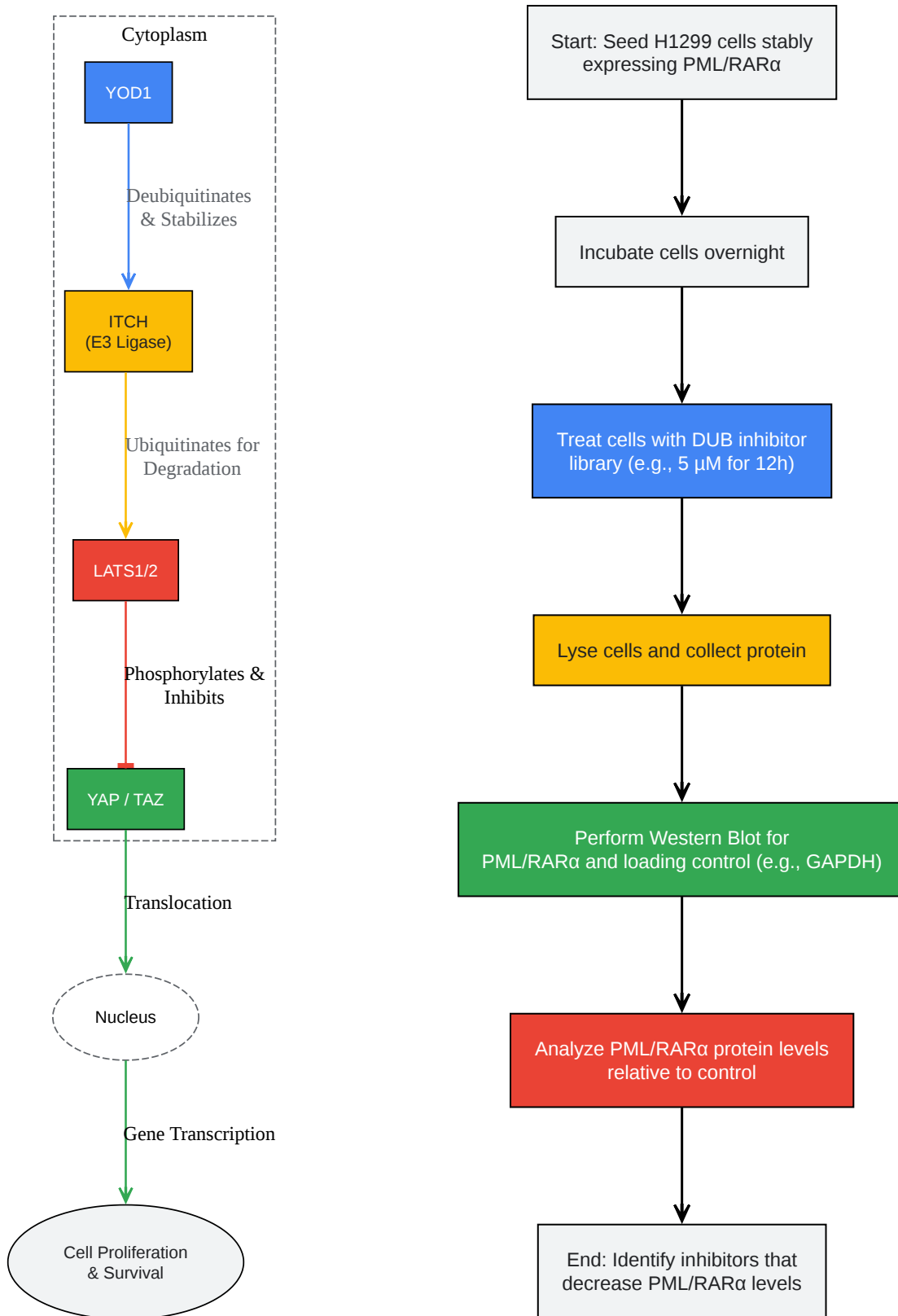
Inhibitor/De rivative	Target(s)	Assay Type	Concentrati on/Dose	Observed Effect	Citation
G5 (Ubiquitin Isopeptidase Inhibitor I)	Ubiquitin Isopeptidases (including YOD1)	In vitro deubiquitinati on assay	~30 μ M (general IC50)	Inhibition of isopeptidase activity	
G5	YOD1 (in cells)	Cell-based protein degradation assay	5 μ M	Reduction of PML/RAR α protein levels in H1299 cells	[1]
G5	YOD1 (in cells)	Cell proliferation and colony formation assays	100 - 200 nM	Inhibition of proliferation and colony formation in APL cells	
YOD1 shRNA	YOD1	Cell proliferation and colony formation assays	N/A	Potent inhibition of proliferation and colony formation in NB4 APL cells	[1]
YOD1 knockdown	YOD1	In vivo tumor growth assay (xenograft)	N/A	Suppression of tumor growth and metastasis in TNBC models	

Key Signaling Pathways Involving YOD1

YOD1 has been shown to modulate critical signaling pathways that are often dysregulated in cancer, primarily the Hippo signaling pathway.

YOD1 Regulation of the Hippo Signaling Pathway

YOD1 positively regulates the oncogenic transcriptional coactivators YAP and TAZ by targeting the E3 ubiquitin ligase ITCH. **YOD1** deubiquitinates and stabilizes ITCH, which in turn promotes the degradation of the LATS1/2 kinase. Reduced LATS1/2 activity allows YAP/TAZ to translocate to the nucleus and drive the expression of genes involved in cell proliferation and survival.



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References

- 1. Blockade of deubiquitinase YOD1 degrades oncogenic PML/RAR α and eradicates acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
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